Trimethyl-beta-cyclodextrin

Übersicht

Beschreibung

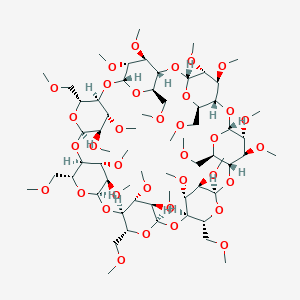

Trimethyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. This compound is particularly valued for its improved solubility in water compared to its parent compound, beta-cyclodextrin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethyl-beta-cyclodextrin is synthesized through the methylation of beta-cyclodextrin. The process typically involves the reaction of beta-cyclodextrin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where beta-cyclodextrin is mixed with the methylating agent and base. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired degree of methylation. After the reaction, the product is purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl-beta-cyclodextrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Substitution reactions can introduce different functional groups onto the glucose units.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Enhanced Solubility and Bioavailability

TM-β-CD is primarily recognized for its ability to enhance the solubility and bioavailability of poorly soluble drugs. The modification of β-cyclodextrin by adding three methyl groups increases its hydrophobic cavity size, allowing it to form inclusion complexes with larger drug molecules. This property is particularly beneficial in pharmaceutical formulations where solubility is a limiting factor. For instance, TM-β-CD has been shown to significantly improve the dissolution rate of curcumin, a poorly soluble compound, enhancing its permeability across biological membranes .

Nanoparticle Formulations

The incorporation of TM-β-CD in nanoparticle formulations has been extensively studied. It aids in improving drug loading efficiency and stability while facilitating controlled release mechanisms. In one study, TM-β-CD was utilized in the formulation of insulin nanoparticles that demonstrated enhanced oral bioavailability compared to traditional delivery methods . Additionally, TM-β-CD-based nanoparticles have been explored for their potential in targeted drug delivery systems, which can improve therapeutic efficacy while minimizing side effects .

Theranostics Applications

TM-β-CD also plays a role in theranostics—combining therapy and diagnostics. Its ability to encapsulate imaging agents alongside therapeutic drugs allows for simultaneous monitoring and treatment of diseases such as cancer. The use of TM-β-CD in this context enhances both the safety and effectiveness of treatment regimens .

Textile Industry Applications

Dyeing and Finishing

In the textile industry, TM-β-CD is employed as an auxiliary agent in dyeing processes. It enhances dye solubility and stability, leading to improved colorfastness and uniformity in textile products. The ability of TM-β-CD to form complexes with dyes allows for more efficient dye adsorption on fabrics, thereby reducing water usage during processing .

Wastewater Treatment

TM-β-CD's properties are also leveraged for wastewater treatment applications. Its capacity to adsorb pollutants makes it an effective agent for removing dyes from industrial effluents. This application not only aids in environmental protection but also aligns with sustainable practices within the textile industry .

Other Innovative Uses

Cosmetics and Personal Care Products

The cosmetic industry has begun to incorporate TM-β-CD due to its ability to enhance the stability and delivery of active ingredients in formulations. Its use can improve the skin penetration of compounds while providing a controlled release mechanism, making it valuable for anti-aging products and moisturizers .

Food Industry Applications

TM-β-CD has potential applications in the food industry as well, particularly as a food preservative or flavor stabilizer. Its ability to encapsulate volatile compounds can help in maintaining flavor integrity during storage and processing .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Drug Delivery | Nanoparticle formulations for insulin | Enhanced oral bioavailability |

| Theranostics for cancer treatment | Combined therapy and diagnostics | |

| Textile Industry | Dyeing processes | Improved dye solubility and colorfastness |

| Wastewater treatment | Effective pollutant removal | |

| Cosmetics | Active ingredient stabilization | Improved skin penetration |

| Food Industry | Flavor stabilization | Maintains flavor integrity |

Wirkmechanismus

The mechanism of action of trimethyl-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding aqueous environment. This encapsulation enhances the solubility and stability of the guest molecule, facilitating its delivery and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Beta-cyclodextrin: The parent compound with lower solubility in water.

Hydroxypropyl-beta-cyclodextrin: Another derivative with improved solubility and different functional properties.

Randomly methylated beta-cyclodextrin: A derivative with random methylation patterns, offering different solubility and inclusion properties.

Uniqueness

Trimethyl-beta-cyclodextrin is unique due to its specific methylation pattern, which provides a balance between solubility and inclusion capability. This makes it particularly useful in applications where both high solubility and strong inclusion complex formation are required .

Biologische Aktivität

Trimethyl-beta-cyclodextrin (TMβCD) is a modified form of beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of glucose units. TMβCD has garnered attention in various fields, particularly in drug delivery and biomedicine, due to its unique properties that enhance the solubility and stability of bioactive compounds. This article explores the biological activities associated with TMβCD, focusing on its mechanisms, applications in drug delivery, and relevant case studies.

1. Structure and Properties

TMβCD is characterized by three methyl groups attached to the hydroxyl groups of the β-CD structure. This modification alters its solubility and interaction properties, making it more hydrophobic compared to unmodified β-CD. The unique hollow structure allows TMβCD to form inclusion complexes with a variety of guest molecules, which can enhance the bioavailability and efficacy of these compounds.

2. Mechanisms of Biological Activity

The biological activity of TMβCD can be attributed to several mechanisms:

- Inclusion Complex Formation : TMβCD forms stable inclusion complexes with hydrophobic drugs, improving their solubility and stability in aqueous environments. This leads to enhanced absorption and bioavailability when administered.

- Enhanced Drug Delivery : The ability of TMβCD to encapsulate drugs allows for targeted delivery, reducing side effects and improving therapeutic outcomes.

- Antioxidant Activity : TMβCD has been shown to enhance the antioxidant properties of certain compounds, potentially protecting cells from oxidative stress.

3. Applications in Drug Delivery

TMβCD has been utilized in various pharmaceutical formulations due to its ability to improve the solubility and stability of poorly water-soluble drugs. Key applications include:

- Anticancer Agents : TMβCD has been used to enhance the solubility and efficacy of anticancer drugs. For instance, complexation with TMβCD has been shown to improve the cytotoxic effects of camptothecin against various cancer cell lines by stabilizing the drug and enhancing its cellular uptake .

- Antimicrobial Activity : Studies have demonstrated that TMβCD can enhance the antimicrobial activity of certain antibiotics by improving their solubility .

- Chiral Separation : TMβCD has also been applied in chiral chromatography, effectively separating enantiomers of various compounds due to its selective binding properties .

4.1 Antitumor Activity Enhancement

A study investigated the effect of TMβCD on the solubility and biological activity of ursolic acid, a compound known for its anticancer properties. The complexation with TMβCD resulted in significantly enhanced antiproliferative activity against melanoma cell lines compared to free ursolic acid .

4.2 Antioxidant Properties

Research highlighted that TMβCD could improve the antioxidant activity of certain flavonoids when complexed together. For example, dihydroquercetin complexed with TMβCD exhibited increased antioxidant capacity against hepatocellular carcinoma cells .

5. Comparative Data on Biological Activity

The following table summarizes key findings regarding the biological activity of TMβCD in various studies:

| Bioactive Compound | Improved Characteristics | Biological Study | Test Subject |

|---|---|---|---|

| Ursolic Acid | Enhanced Solubility | Increased antiproliferative activity | Melanoma Cell Lines |

| Dihydroquercetin | Increased Antioxidant Activity | Enhanced cytotoxic effects | Hepatocellular Carcinoma Cells |

| Camptothecin | Improved Stability | Enhanced cytotoxicity against cancer cells | Various Cancer Cell Lines |

| Antibiotics | Enhanced Antimicrobial Activity | Improved solubility and effectiveness | Bacterial Strains |

6. Conclusion

This compound represents a promising compound in enhancing the biological activity of various bioactive agents through improved solubility, stability, and targeted delivery mechanisms. Its applications span across cancer therapy, antimicrobial treatments, and chiral separation processes, showcasing its versatility as a pharmaceutical excipient.

Future research should continue to explore the full potential of TMβCD in drug delivery systems while addressing any limitations related to its use in clinical settings.

Eigenschaften

IUPAC Name |

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDAICPXUXPBCC-MWDJDSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55216-11-0 | |

| Record name | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055216110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317745Y683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.